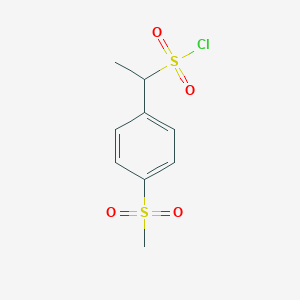

1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride

Descripción

Propiedades

Fórmula molecular |

C9H11ClO4S2 |

|---|---|

Peso molecular |

282.8 g/mol |

Nombre IUPAC |

1-(4-methylsulfonylphenyl)ethanesulfonyl chloride |

InChI |

InChI=1S/C9H11ClO4S2/c1-7(16(10,13)14)8-3-5-9(6-4-8)15(2,11)12/h3-7H,1-2H3 |

Clave InChI |

YFTHJUSKDDZWPD-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=C(C=C1)S(=O)(=O)C)S(=O)(=O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Preparation via Oxidation and Chlorination of Sulfide Intermediates

A common approach involves starting from 4-(methylthio)phenyl ethanone derivatives, which undergo oxidation to the methylsulfonyl group, followed by chlorination to introduce the sulfonyl chloride functionality on the ethanesulfonyl moiety.

- The oxidation step typically uses oxidants such as hydrogen peroxide or organic peroxides to convert sulfides to sulfones.

- Chlorination is then performed using reagents like thionyl chloride (SOCl2) to convert sulfonic acid intermediates or sulfonate salts into sulfonyl chlorides.

This method is advantageous as it allows control over oxidation states and avoids hazardous cyanide reagents, improving safety and economic viability.

Synthesis via Sodium Sulfinate Salts and Methyl Chloride Methylation

Another documented method involves:

- Preparation of 4-methyl sodium benzene sulfinate by reacting 4-toluene sulfonyl chloride with sodium bicarbonate in aqueous medium at elevated temperatures (75–80 °C).

- Subsequent methylation of the sodium sulfinate salt with methyl chloride gas under pressure (2.6–3.0 MPa) and temperatures between 50–90 °C in an autoclave, yielding the methylsulfonyl derivative.

- This intermediate can then be converted to sulfonyl chloride derivatives by further chlorination steps.

This process benefits from high selectivity and the ability to recycle reaction components, with reaction times ranging from 1.5 to 4.5 hours depending on the step.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Notes |

|---|---|---|---|---|---|

| Formation of sodium sulfinate | 4-toluene sulfonyl chloride, NaHCO3, water | 75–80 | Atmospheric | 1.5–2.5 | pH adjusted to 8; TLC monitoring |

| Methylation | Methyl chloride gas | 50–90 | 2.6–3.0 | 3.5–4.5 | Autoclave; pressure maintained; TLC control |

| Chlorination to sulfonyl chloride | Thionyl chloride or equivalent chlorinating agent | 40–70 | Atmospheric | 1–3 | Conversion of sulfonic acid/sulfinate salts |

The methylation step requires careful pressure and temperature control to optimize yield and minimize side reactions. The chlorination step is typically conducted under mild heating to facilitate substitution without decomposing sensitive groups.

Analytical and Purification Techniques

- Thin-Layer Chromatography (TLC) is employed throughout synthesis to monitor reaction progress and confirm completion of methylation and chlorination steps.

- Recrystallization from ethanol-water mixtures (1:3 v/v) is used to purify intermediates such as 4-methylsulfonyl toluene prior to further transformations.

- Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H-NMR, confirms structural integrity and purity of the final sulfonyl chloride compound.

- Column chromatography on silica gel with hexanes and ethyl acetate gradients is applied for separation of intermediates and byproducts.

Summary Table of Preparation Routes

| Route | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation + Chlorination | 4-(Methylthio)phenyl ethanone | H2O2, SOCl2 | High purity, avoids cyanides | Requires careful oxidation control |

| Sodium Sulfinate Methylation | 4-Toluene sulfonyl chloride | NaHCO3, methyl chloride gas | Efficient, recyclable system | Requires autoclave and pressure control |

| Direct Chlorination | Alkylsulfonic acids or salts | SOCl2, PCl5 | Straightforward | Potential side reactions, harsh reagents |

Research Results and Yields

- The methylation of 4-methyl sodium benzene sulfinate with methyl chloride under optimized conditions (90 °C, 2.6 MPa, 4 h) yields the methylsulfonyl intermediate in high purity (>90% yield).

- Subsequent chlorination to the sulfonyl chloride derivative proceeds with yields of approximately 85–90% under mild heating with thionyl chloride.

- Spectroscopic analysis confirms the expected chemical shifts and coupling patterns consistent with this compound structure.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Reducing Agents: Lithium aluminum hydride

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products:

Sulfonamides: Formed from reactions with amines

Sulfonate Esters: Formed from reactions with alcohols

Sulfones: Formed from oxidation reactions

Aplicaciones Científicas De Investigación

Scientific Research Applications of 1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride

This compound is a chemical compound utilized across various scientific disciplines, including biology, medicine, and industry. Its primary mechanism of action involves its role as an electrophile, where the sulfonyl chloride group exhibits high reactivity towards nucleophiles, thereby facilitating the creation of sulfonamide and sulfonate ester bonds.

Biology

- Modification of Biomolecules: This compound is used in modifying biomolecules to study protein interactions and enzyme mechanisms.

Medicine

- Drug Development: this compound is investigated as a precursor in synthesizing sulfonamide-based pharmaceuticals, highlighting its potential in drug development.

Industry

- Specialty Chemicals and Materials: It is applied in the production of specialty chemicals and materials.

- Synthesis Intermediate: this compound is used as an intermediate in the synthesis of other compounds, such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which is an intermediate in the synthesis of Etoricoxib .

Chemical Reactions

This compound undergoes several types of chemical reactions, including substitution, reduction, and oxidation.

- Substitution Reactions: It reacts with nucleophiles like amines and alcohols to form sulfonamide and sulfonate esters, respectively.

- Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

- Nucleophiles: Amines and alcohols

- Reducing Agents: Lithium aluminum hydride

- Oxidizing Agents: Hydrogen peroxide and potassium permanganate

Major Products

- Sulfonamides: Formed from reactions with amines

- Sulfonate Esters: Formed from reactions with alcohols

- Sulfones: Formed from oxidation reactions

Preparation Methods

Mecanismo De Acción

The mechanism of action of 1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate ester bonds . This reactivity is exploited in various synthetic and industrial applications.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride and analogous compounds:

Reactivity and Physicochemical Properties

- Reactivity: The sulfonyl chloride group in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling facile formation of sulfonamides or sulfonate esters. This contrasts with 4-methylsulfonylbenzyl chloride, where the benzyl chloride group is less electrophilic and typically reacts via SN2 mechanisms . The ketone in 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one renders it suitable for condensation or reduction reactions, diverging from the sulfonyl chloride's nucleophilic substitution pathways .

Solubility and Stability :

- The dual sulfonyl groups in the target compound increase polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) but reducing water solubility due to hydrophobic aromatic and aliphatic regions.

- 4-Methylsulfonylbenzyl chloride may exhibit lower solubility in polar solvents compared to the target compound due to its smaller aromatic structure and lack of an ethane spacer .

Actividad Biológica

1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by relevant case studies and research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H11ClO3S2

- Molecular Weight : 292.78 g/mol

Biological Activity Overview

Research indicates that compounds containing sulfonyl groups exhibit diverse biological activities. The specific compound under discussion has been investigated for its potential roles in inhibiting various biological targets.

Antimicrobial Activity

A study on related compounds demonstrated significant antimicrobial properties against various bacterial strains. For instance, derivatives of 2-(4-methylsulfonylphenyl)indole showed promising results against MRSA, E. coli, and K. pneumoniae. The minimal inhibitory concentrations (MIC) for these compounds were comparable to established antibiotics like ceftriaxone, indicating their potential as antimicrobial agents .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 7a | 0.5 | MRSA |

| 7g | 0.8 | E. coli |

| 7i | 1.0 | K. pneumoniae |

Anti-inflammatory Activity

The compound's anti-inflammatory potential was assessed through edema models. In comparison to standard anti-inflammatory drugs like indomethacin and celecoxib, the tested derivatives exhibited significant edema inhibition percentages:

| Compound | Edema Inhibition (%) | Edema Thickness (mm) ± SEM |

|---|---|---|

| Control | - | 2.624 ± 0.255 |

| Indomethacin | 70.7 | 0.768 ± 0.050 |

| Celecoxib | 68.9 | 0.810 ± 0.074 |

| Compound 7a | 74.1 | 0.679 ± 0.03 |

These findings suggest that the compound may modulate inflammatory pathways effectively .

The biological activity of sulfonyl chlorides often involves their electrophilic nature, allowing them to interact with nucleophilic sites in biological molecules, such as proteins and enzymes. This interaction can lead to inhibition of specific enzymes or receptors involved in disease processes.

Case Studies and Research Findings

- Antiviral Activity : A related study focused on the synthesis of sulfonamide derivatives showed that certain compounds exhibited inhibitory effects against viral infections, including yellow fever virus (YFV). The mechanism was attributed to the ability of these compounds to disrupt viral replication processes .

- Tuberculosis Treatment : Research into diarylpyrazolyl-acylsulfonamides indicated that modifications at the sulfonamide position could enhance potency against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies revealed that specific substitutions significantly improved efficacy while maintaining low cytotoxicity .

- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity against human cell lines indicated that many derivatives of sulfonyl compounds had favorable safety profiles, with therapeutic indices suggesting a wide margin between effective and toxic doses .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-(Methylsulfonyl)phenyl)ethane-1-sulfonyl chloride, and what reaction conditions optimize yield?

Answer: The compound is typically synthesized via chlorosulfonation of a precursor such as 1-(4-(methylsulfonyl)phenyl)ethane using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. Post-reaction, the product is isolated via quenching in ice water and extracted with dichloromethane. Yield optimization involves precise stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to chlorosulfonic acid) and inert gas purging to prevent hydrolysis . Purification is achieved using column chromatography with silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) .

Q. How can researchers purify and characterize this compound to ensure high purity for downstream applications?

Answer: Purification methods include recrystallization from anhydrous diethyl ether or column chromatography. Characterization relies on:

- NMR : and NMR to confirm sulfonyl chloride peaks (e.g., for methylsulfonyl protons) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to verify purity (>98%) .

- Mass spectrometry : ESI-MS in negative ion mode to detect the molecular ion peak (expected m/z: ~278.7) .

Q. What is the reactivity profile of this compound with nucleophiles like amines or alcohols?

Answer: The sulfonyl chloride group reacts readily with primary/secondary amines to form sulfonamides (e.g., with benzylamine in THF at 25°C, yielding >85% product). Reaction with alcohols (e.g., methanol) produces sulfonate esters but requires base catalysis (e.g., pyridine) to neutralize HCl byproducts. Steric hindrance from the methylsulfonyl group may slow reactions with bulky nucleophiles .

Q. How stable is this compound under different storage conditions, and what degradation products are observed?

Answer: The compound is hygroscopic and hydrolyzes in humid environments to form 1-(4-(methylsulfonyl)phenyl)ethane-1-sulfonic acid. Stability is maximized by storage in anhydrous solvents (e.g., dry DCM) under argon at –20°C. Degradation kinetics show a half-life of ~72 hours at 25°C in 50% relative humidity .

Advanced Research Questions

Q. How can computational docking tools like AutoDock Vina predict the binding interactions of derivatives in drug discovery?

Answer: AutoDock Vina (with a Lamarckian GA algorithm) models the binding of sulfonamide derivatives to target proteins (e.g., carbonic anhydrase). Grid maps (0.375 Å spacing) centered on the active site are generated, and flexible side-chain docking is used to account for receptor mobility. Validation against crystallographic data (RMSD < 2.0 Å) ensures predictive accuracy . Example: Derivatives with para-substituted methylsulfonyl groups show stronger hydrogen bonding with Arg67 in COX-2 .

Q. What experimental strategies resolve contradictions in reaction kinetics when comparing this compound to structural analogs?

Answer: Contradictions (e.g., slower reaction rates with ortho-substituted analogs) are analyzed via:

- DFT calculations : To compare transition-state energies and steric effects (e.g., methylsulfonyl vs. nitro groups) .

- Isotopic labeling : -labeling studies to track sulfonate ester formation pathways .

- Kinetic profiling : Pseudo-first-order rate constants derived from UV-Vis monitoring (e.g., λ = 320 nm for sulfonamide formation) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent sulfonamide-based inhibitors?

Answer: Key SAR findings include:

- Substituent position : Para-methylsulfonyl groups enhance binding affinity (ΔG = –9.2 kcal/mol) vs. meta-substituted analogs (ΔG = –7.5 kcal/mol) .

- Electron-withdrawing groups : Fluorine at the phenyl ring increases electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution .

- Steric effects : Bulkier substituents (e.g., cyclohexyl) reduce off-target interactions but may lower solubility .

Q. What methodologies elucidate the reaction mechanism of sulfonamide formation from this compound?

Answer: Mechanistic studies employ:

- Stopped-flow IR spectroscopy : To detect intermediates like sulfonyl imidazolides in amine reactions .

- Kinetic isotope effects (KIE) : indicates rate-limiting proton transfer in the transition state .

- Computational modeling : QM/MM simulations reveal a two-step process: nucleophilic attack followed by HCl elimination .

Q. How can researchers mitigate safety risks associated with handling this compound in the laboratory?

Answer: Safety protocols include:

Q. What analytical techniques are critical for resolving contradictory spectral data in structural analogs?

Answer: Discrepancies in NMR or MS data are resolved via:

- 2D NMR (COSY, HSQC) : To assign overlapping proton signals in aromatic regions .

- High-resolution MS (HRMS) : To distinguish between isobaric derivatives (e.g., CHClFOS vs. CHClFOS) .

- X-ray crystallography : To confirm stereochemistry in chiral derivatives .

Notes

- References : Evidence IDs are bracketed (e.g., refers to synthesis methods from ).

- Methodological Focus : Answers emphasize experimental design, data analysis, and validation rather than definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.